![molecular formula C8H15Cl2N2OP B13477463 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)
1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N2OP. It is known for its unique structure, which includes a dimethylphosphoryl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride typically involves the reaction of pyridine derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphorylated pyridine derivatives and amine compounds .
Scientific Research Applications
1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 1-[4-(Dimethylphosphoryl)pyridin-2-yl]methanamine dihydrochloride
- 1-(4-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride
Comparison: 1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H15Cl2N2OP |
|---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
(2-dimethylphosphorylpyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-5-7(6-9)3-4-10-8;;/h3-5H,6,9H2,1-2H3;2*1H |
InChI Key |
MJMMNNPSAXIWML-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


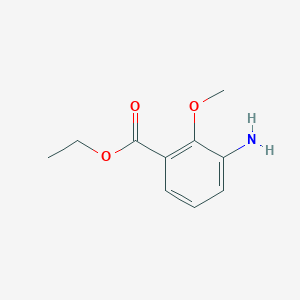
![1-Oxa-5-azaspiro[2.5]octane](/img/structure/B13477383.png)
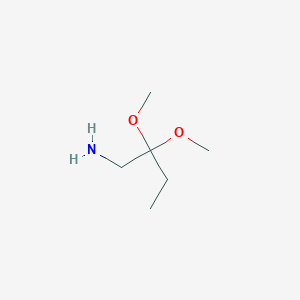
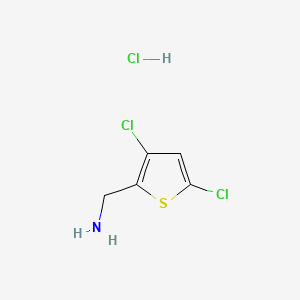

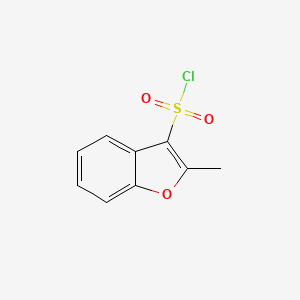
![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
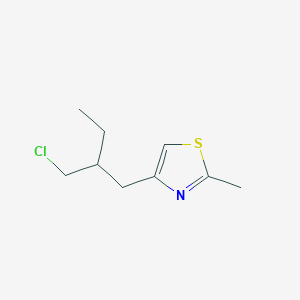
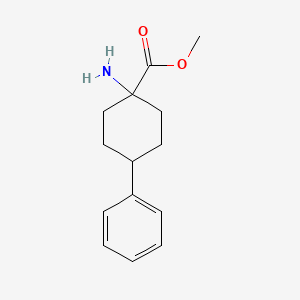
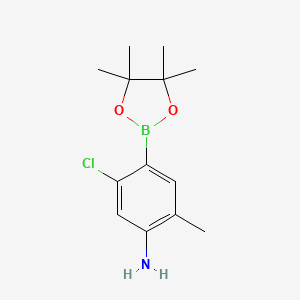

![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)

